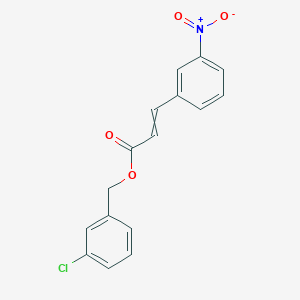![molecular formula C26H37NO3 B14591282 4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid CAS No. 61439-47-2](/img/structure/B14591282.png)
4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid is an organic compound that features a benzoic acid core substituted with a dodecyloxy group and a phenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid typically involves multiple steps:
Formation of the dodecyloxybenzene: This can be achieved by reacting dodecanol with bromobenzene in the presence of a base such as potassium carbonate.
Introduction of the benzoic acid group: The dodecyloxybenzene is then subjected to a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Amination: The resulting product is then reacted with benzylamine to introduce the phenylmethylamino group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Benzylic oxidation can yield benzoic acid derivatives.
Reduction: Reduction of nitro groups can yield amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The dodecyloxy group can facilitate membrane penetration, while the benzoic acid moiety can interact with active sites on proteins, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
4-(Dodecyloxy)benzoic acid: Lacks the phenylmethylamino group.
4-(Dodecyloxy)benzylamine: Lacks the benzoic acid group.
4-(Dodecyloxy)phenylacetic acid: Has a different carboxylic acid moiety.
Uniqueness
4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid is unique due to the combination of its amphiphilic dodecyloxy group and the reactive benzoic acid and phenylmethylamino groups, making it versatile for various applications.
Properties
CAS No. |
61439-47-2 |
|---|---|
Molecular Formula |
C26H37NO3 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
4-[(4-dodecoxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C26H37NO3/c1-2-3-4-5-6-7-8-9-10-11-20-30-25-18-12-22(13-19-25)21-27-24-16-14-23(15-17-24)26(28)29/h12-19,27H,2-11,20-21H2,1H3,(H,28,29) |
InChI Key |
HPCXTCIFQNAMDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
![9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol](/img/structure/B14591226.png)
![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)




![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)
